molecular formula C8H11NO B3370456 2-Amino-3-ethyl-phenol CAS No. 398136-39-5

2-Amino-3-ethyl-phenol

Cat. No.: B3370456
CAS No.: 398136-39-5
M. Wt: 137.18 g/mol
InChI Key: LVIDDVVDZXNNRD-UHFFFAOYSA-N
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Description

2-Amino-3-ethyl-phenol is an organic compound with the molecular formula C8H11NO. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, with an ethyl group (-C2H5) substituent at the meta position relative to the amino group. This compound is a light yellow solid and is used in various chemical and industrial applications.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .

Biochemical Pathways

Phenolic compounds, which include 2-amino-3-ethyl-phenol, are known to be biosynthesized by the shikimate pathway in plants . These compounds play key roles in alleviating stresses and regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc .

Result of Action

Similar compounds, such as indole derivatives, have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the Suzuki–Miyaura coupling reaction, which is used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, and the generally environmentally benign nature of the organoboron reagents used .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination of 3-Ethylphenol: : One common method involves the direct amination of 3-ethylphenol. This can be achieved through a reaction with ammonia in the presence of a catalyst such as copper or palladium under high temperature and pressure conditions.

  • Reduction of Nitro Compounds: : Another method involves the reduction of 2-nitro-3-ethylphenol. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods

Industrial production of 2-Amino-3-ethyl-phenol typically involves large-scale synthesis using the above methods, optimized for yield and purity. The processes are carried out in reactors designed to handle high pressures and temperatures, ensuring efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-Amino-3-ethyl-phenol can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can convert the amino group to an amine or other derivatives. Sodium borohydride (NaBH4) is a common reducing agent used in these reactions.

  • Substitution: : The compound can participate in electrophilic aromatic substitution reactions, where the amino and hydroxyl groups direct incoming electrophiles to the ortho and para positions. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-3-ethyl-phenol is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its reactivity makes it a valuable building block for complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phenolic compounds. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

While not a common pharmaceutical agent, derivatives of this compound are investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry

Industrially, this compound is used in the manufacture of dyes and pigments. Its derivatives are also employed in the production of polymers and resins, contributing to materials with specific desired properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-phenol: Lacks the ethyl group, making it less hydrophobic and slightly less reactive in certain substitution reactions.

    3-Amino-phenol: The amino group is in a different position, altering its reactivity and interaction with other molecules.

    4-Amino-phenol: The para position of the amino group changes its chemical behavior significantly compared to 2-Amino-3-ethyl-phenol.

Uniqueness

This compound’s unique structure, with the ethyl group providing additional steric hindrance and hydrophobic character, distinguishes it from other amino phenols. This structural difference can lead to variations in reactivity, solubility, and interaction with other chemical entities, making it a distinct compound in both research and industrial applications.

Properties

IUPAC Name

2-amino-3-ethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIDDVVDZXNNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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